molecular formula C47H54N6O3 B560030 ACT-451840 CAS No. 1314143-88-8

ACT-451840

カタログ番号: B560030
CAS番号: 1314143-88-8
分子量: 750.988
InChIキー: BQZUYCCCNXOADJ-TVNMEPFQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

ACT-451840は、以下を含むさまざまな化学反応を受けます。

    酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

科学的研究の応用

Antimalarial Activity

ACT-451840 exhibits potent activity against both asexual and sexual stages of Plasmodium falciparum and Plasmodium vivax. Key pharmacological findings include:

  • Inhibition Concentrations :
    • 50% inhibition concentration for asexual stages: 0.4 nM against the drug-sensitive P. falciparum NF54 strain.
    • 50% inhibition concentration for male gamete formation: 5.89 nM (SD: ± 1.80 nM).
    • Inhibition of oocyst development in mosquitoes: 30 nM (range: 23-39 nM) .
  • In Vivo Efficacy :
    • In murine models, the effective doses were determined to be:
      • 3.7 mg/kg against P. falciparum (95% CI: 3.3-4.9 mg/kg).
      • 13 mg/kg against P. berghei (95% CI: 11-16 mg/kg) .

Safety and Tolerability

The safety profile of this compound has been assessed through preclinical studies and first-in-human trials, demonstrating good tolerability in healthy male participants. The compound was well tolerated without significant adverse effects reported .

Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed to establish the dose-efficacy relationship of this compound. This modeling helps predict human efficacious exposure based on murine model data, guiding dose selection for clinical trials .

Potential as a Replacement for Artemisinin

Given its rapid action and dual activity against both asexual and sexual stages of malaria parasites, this compound is being investigated as a potential replacement for artemisinin in combination therapies. Its ability to block transmission by inhibiting gametocyte development makes it a valuable candidate in malaria eradication efforts .

Clinical Proof-of-Concept Studies

Recent clinical proof-of-concept studies have confirmed the fast parasite reduction ratio and gametocytocidal effects of this compound, reinforcing its potential role in future malaria treatment regimens .

Preclinical Studies

A series of preclinical assessments have characterized the biological potential of this compound:

  • In Vitro Studies :
    • Demonstrated efficacy against various life cycle stages of malaria parasites.
    • Confirmed activity against artemisinin-resistant strains, indicating broad-spectrum efficacy .
  • In Vivo Models :
    • Utilized murine models to evaluate therapeutic outcomes and pharmacokinetics.
    • Established a robust correlation between drug concentration and therapeutic effect .

Human Trials

The first-in-humans study evaluated the safety and tolerability of this compound, laying the groundwork for subsequent clinical development phases . The findings from these trials are critical for understanding the compound's potential in real-world applications.

Summary Table of Key Findings

Parameter Value
Inhibition Concentration (Asexual)0.4 nM
Inhibition Concentration (Gametocyte)5.89 nM
Inhibition Concentration (Oocyst)30 nM
Effective Dose (P. falciparum)3.7 mg/kg
Effective Dose (P. berghei)13 mg/kg
Safety ProfileWell tolerated in human trials

作用機序

類似化合物との比較

ACT-451840 is compared with other similar compounds, such as artemisinin derivatives. While both have rapid onset of action and are effective against multiple life cycle stages of the malaria parasite, this compound has shown efficacy against artemisinin-resistant strains . This makes it unique and potentially more valuable in regions where resistance to artemisinin is a significant problem .

Similar compounds include:

特性

CAS番号

1314143-88-8

分子式

C47H54N6O3

分子量

750.988

IUPAC名

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

InChI

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1

InChIキー

BQZUYCCCNXOADJ-TVNMEPFQSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

外観

Solid powder

同義語

ACT-451840;  ACT 451840;  ACT451840; (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT-451840
Reactant of Route 2
Reactant of Route 2
ACT-451840
Reactant of Route 3
Reactant of Route 3
ACT-451840
Reactant of Route 4
Reactant of Route 4
ACT-451840
Reactant of Route 5
Reactant of Route 5
ACT-451840
Reactant of Route 6
Reactant of Route 6
ACT-451840

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。